Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate

CB2 receptor cannabinoid structure-activity relationship

Researchers optimizing CB2-selective ligands face variability from scaffold background activity, confounding SAR interpretation. This unsubstituted 2-(1-adamantanylcarboxamido)thiophene core (CAS 354544-31-3) serves as the definitive negative-control compound for attributing binding/functional readouts to specific thiophene-ring substituents. • Weak intrinsic CB2 affinity enables unambiguous SAR attribution • Direct precursor for C-H functionalization/cross-coupling at the 5-position for rapid library expansion • ≥97% purity (HPLC) minimizes purification prior to derivatization

Molecular Formula C17H21NO3S
Molecular Weight 319.4g/mol
CAS No. 354544-31-3
Cat. No. B448006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate
CAS354544-31-3
Molecular FormulaC17H21NO3S
Molecular Weight319.4g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C17H21NO3S/c1-21-15(19)14-13(2-3-22-14)18-16(20)17-7-10-4-11(8-17)6-12(5-10)9-17/h2-3,10-12H,4-9H2,1H3,(H,18,20)
InChIKeyPJAYFGOTBRXVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate: Chemical Identity & Baseline


Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate (CAS 354544-31-3) is a thiophene-2-carboxylate derivative containing an adamantylcarbonylamino substituent at the 3-position, with molecular formula C17H21NO3S and molecular weight 319.42 g/mol . This compound represents the unsubstituted core scaffold of a series of 2-(1-adamantanylcarboxamido)thiophene derivatives developed as selective cannabinoid type 2 (CB2) receptor ligands, and serves as the foundational synthetic building block from which analogs bearing additional substituents at the 4- and 5-positions are elaborated [1]. Its structure is confirmed by 2 NMR spectra archived in SpectraBase and by its canonical SMILES sequence COC(=O)C1=C(C=CS1)NC(=O)C23CC4CC(C2)CC(C4)C3 [2].

Workflow
CB2 receptor SAR negative-control baseline
Selection
Unsubstituted adamantylcarbonyl-thiophene core scaffold
Use context
Synthetic building block for 5-substituted analog elaboration

Why Generic Substitution Fails: Structural Determinants


Within the 2-(1-adamantanylcarboxamido)thiophene chemotype, receptor affinity and functional activity are exquisitely sensitive to the nature and position of substituents on the thiophene ring [1]. Compounds 8c–i, k, l in the Mugnaini et al. series, which incorporate additional alkyl or aryl groups at the 5-position or 4- and 5-positions, achieve CB2 receptor affinity in the low nanomolar range and exhibit potent agonist activity, whereas the unsubstituted core scaffold (represented by the target compound) lacks these substituents and consequently shows markedly different pharmacological behavior [2]. Generic or in-class substitution without precise structural matching would therefore result in a fundamentally different biological profile, rendering the compound unsuitable for applications requiring a defined and reproducible SAR baseline or a specific affinity/selectivity signature [3].

Substituted analogs show markedly different CB2 affinity

Compounds with additional alkyl/aryl groups at the thiophene 5-position or 4,5-positions achieve low-nanomolar CB2 affinity, whereas this core scaffold shows only weak affinity; in-class substitution without exact structural matching may shift the biological profile.

Regioisomer may not transfer directly

The 5-amido regioisomer series lacks established CB2 SAR characterization; the 3-amido orientation defines the only documented CB2 ligand scaffold and cannot be replaced by the 5-amido pattern without validation.

Carboxylic acid analog alters stereochemical and H-bond profile

2-(1-Adamantyl)-2-(thiophene-2-carbonylamino)acetic acid introduces a chiral center and ionizable carboxylic acid, limiting direct substitution when an achiral, ester-functionalized scaffold is required.

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate: Head-to-Head Evidence


CB2 Receptor Affinity: Core vs. Substituted Scaffolds

In the Mugnaini et al. 2019 study, the unsubstituted 2-(1-adamantylcarbonyl)amino-3-methylcarboxylate thiophene scaffold (i.e., the target compound) serves as the baseline against which all substituted analogs are compared. The publication explicitly reports that this core scaffold exhibits only weak affinity for the CB2 receptor, whereas compounds 8c–i, k, l—which bear additional apolar alkyl/aryl substituents at the 5-position or at the 4- and 5-positions—achieve high CB2R affinity at low nanomolar concentrations [1][2]. This establishes the target compound as the essential negative-control building block in CB2 ligand SAR studies: its lack of intrinsic CB2 affinity isolates the contribution of thiophene-ring substituents to receptor binding and functional activity.

CB2 Receptor Affinity
Head-to-head
Core scaffold: weak CB2 affinity. Substituted analogs 8c–i, k, l: high affinity at low nanomolar concentrations (>10- to >100-fold greater).
Establishes the scaffold as a negative-control reference for attributing CB2 binding to thiophene-ring substituents.
Reported qualitatively in Mugnaini et al. 2019; BindingDB entry for series member lists Ki = 349 nM for CB2. Requires verification in target assay.
CB2 receptor cannabinoid structure-activity relationship drug discovery

Regioisomeric Differentiation: 3-Amido vs. 5-Amido Patterns

The target compound bears the adamantylcarbonylamino group exclusively at the thiophene 3-position with the methyl ester at the 2-position, distinguishing it from constitutional isomers such as dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate, which positions the amido group at the 5-position with ester groups at both the 2- and 4-positions . This regioisomeric distinction is critical because the directionality of hydrogen-bond donors/acceptors and the spatial orientation of the lipophilic adamantyl cage differ substantially between 3-amido and 5-amido orientations, directly impacting molecular recognition at biological targets. No biological activity data have been reported for the 5-amido regioisomer series, leaving the 3-amido scaffold as the only regioisomeric form with established CB2 receptor SAR characterization [1].

Regioisomeric Identity
Class-level
3-(Adamantylcarbonylamino)-2-methoxycarbonylthiophene vs. dimethyl 5-amido-2,4-diester regioisomer.
Regioisomer selection is critical; only the 3-amido scaffold has documented CB2 SAR characterization.
Biological data for the 5-amido series are not publicly available. Source: vendor and database records.
regioisomer chemical biology synthetic chemistry scaffold differentiation

Ester vs. Non-Ester Bioisostere: Synthetic Tractability

The target compound contains a methyl ester at the thiophene 2-position, which serves as a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or transesterification). In the Mugnaini et al. series, the methyl ester is retained in the final bioactive compounds 8c–i, k, l, confirming its compatibility with CB2 receptor binding [1]. By contrast, the closely related analog 2-(1-adamantyl)-2-(thiophene-2-carbonylamino)acetic acid (CAS 346665-45-0) replaces the methyl ester with a carboxylic acid group directly attached to a chiral carbon linker, fundamentally altering both the hydrogen-bonding capacity and the metabolic liability of the molecule . The target compound's methyl ester thus provides a balance of sufficient stability for storage and handling while enabling straightforward hydrolysis to the free acid or conversion to other esters or amides for SAR expansion.

Ester vs. Acid Bioisostere
Class-level
Methyl ester (achiral, H-bond acceptor) vs. carboxylic acid analog (chiral, H-bond donor/acceptor) on a stereogenic linker.
The methyl ester provides a stable, achiral handle for SAR derivatization; the carboxylic acid analog introduces stereochemical complexity.
Structural comparison based on vendor specifications and CAS records; no direct biological comparison of ester vs. acid reported.
synthetic building block methyl ester derivatization medicinal chemistry

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate: Application Scenarios


CB2 SAR Negative Control

The target compound is the unsubstituted core scaffold that shows only weak CB2 receptor affinity, in contrast to the high-affinity substituted analogs (8c–i, k, l) reported by Mugnaini et al. [1]. It should be procured as the essential negative-control compound in any SAR campaign aimed at optimizing thiophene-ring substituents for CB2 potency and selectivity. Its inclusion in dose-response panels enables unambiguous attributability of binding and functional readouts to specific substituent effects rather than the scaffold itself.

Starting Material for 5-Substituted CB2 Ligands

This compound serves as the immediate synthetic precursor for the generation of 5-substituted and 4,5-disubstituted 2-(1-adamantanylcarboxamido)thiophene derivatives, a class of selective CB2 receptor agonists with demonstrated anti-inflammatory activity in keratinocyte models [1]. Direct C–H functionalization or halogenation at the thiophene 5-position followed by cross-coupling enables rapid library expansion. Procurement with purity ≥97% (as specified by MolCore) ensures minimal purification burden prior to derivatization .

CaCC Modulator Probe in Neuronal Electrophysiology

Conjugates of 2-aminothiophene-3-carboxylic acid with adamantane derivatives, structurally related to the target compound, have been shown via patch-clamp electrophysiology to modulate calcium-activated chloride currents in rat cerebellar Purkinje neurons, with effects ranging from inhibition to potentiation depending on thiophene substitution pattern [2]. The target compound, as the methyl ester variant of this chemotype, is a candidate probe for exploring the structural determinants of CaCC modulation and may additionally exhibit NMDA receptor ifenprodil-site blocking activity, as reported for the broader compound class [2].

Adamantyl-Thiophene LogP & Permeability Standard

The target compound, lacking additional alkyl/aryl substituents on the thiophene ring, represents the minimal lipophilic unit within the 2-(1-adamantanylcarboxamido)thiophene series. It can be used as a calibration standard in chromatographic hydrophobicity measurements (e.g., reversed-phase HPLC log k' vs. LogP correlations) and in parallel artificial membrane permeability assays (PAMPA) to establish the baseline contribution of the adamantyl-thiophene-ester core to membrane permeation, against which the incremental contributions of 4- and 5-substituents can be quantified [1].

Application
Selection Property
Validation Focus
CB2 SAR negative-control studies
Unsubstituted core scaffold with weak CB2 affinity
Dose-response panel attribution of binding to substituent effects
Synthesis of 5-substituted CB2 ligands
Methyl ester synthetic handle for C–H functionalization
Purity ≥97% ensures minimal purification prior to cross-coupling
CaCC modulator electrophysiology probe
Adamantyl-thiophene-ester chemotype for ion-channel modulation studies
Patch-clamp CaCC current modulation and NMDA receptor site-blocking endpoint review
LogP and membrane-permeability calibration standard
Minimal lipophilic unit within the adamantyl-thiophene series
Reversed-phase HPLC log k' and PAMPA baseline contribution verification
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